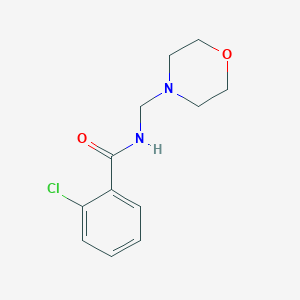
2,3,4,5,6-Pentabromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentabromopyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a halogenated organic compound that has been extensively studied due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentabromopyridine is not fully understood. However, it is believed to act as a flame retardant by releasing bromine radicals when exposed to heat or flame. These radicals react with the free radicals produced during combustion, thereby interrupting the chain reaction and preventing the spread of fire.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3,4,5,6-Pentabromopyridine have not been extensively studied. However, it has been shown to be toxic to aquatic organisms and may have adverse effects on human health if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3,4,5,6-Pentabromopyridine in lab experiments include its excellent flame-retardant properties, its ability to act as a catalyst in various chemical reactions, and its relatively low cost. However, its toxicity and potential health hazards must be taken into consideration when handling this compound.
Zukünftige Richtungen
The future directions for 2,3,4,5,6-Pentabromopyridine research include the development of more efficient synthesis methods, the study of its potential applications in the field of materials science, and the investigation of its toxicity and potential health hazards. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop safer alternatives with similar properties.
In conclusion, 2,3,4,5,6-Pentabromopyridine is a unique compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop safer alternatives with similar properties.
Synthesemethoden
The synthesis of 2,3,4,5,6-Pentabromopyridine involves the reaction of pyridine with bromine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product is dependent on the reaction conditions. The synthesis of this compound has been extensively studied, and several methods have been developed to optimize the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentabromopyridine has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of other organic compounds, as well as a catalyst in various chemical reactions. It has also been studied for its potential applications in the field of materials science, as it has been shown to have excellent flame-retardant properties.
Eigenschaften
Produktname |
2,3,4,5,6-Pentabromopyridine |
|---|---|
Molekularformel |
C5Br5N |
Molekulargewicht |
473.58 g/mol |
IUPAC-Name |
2,3,4,5,6-pentabromopyridine |
InChI |
InChI=1S/C5Br5N/c6-1-2(7)4(9)11-5(10)3(1)8 |
InChI-Schlüssel |
ZWZXZEDDXXGEPS-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=NC(=C1Br)Br)Br)Br)Br |
Kanonische SMILES |
C1(=C(C(=NC(=C1Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B226661.png)
![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)
![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)

![4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226669.png)
![4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226670.png)